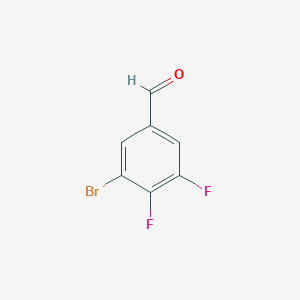

3-Bromo-4,5-difluorobenzaldehyde

Descripción general

Descripción

3-Bromo-4,5-difluorobenzaldehyde is an aromatic compound with the molecular formula C7H3BrF2O. It is characterized by the presence of bromine and fluorine atoms attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in multiple scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-4,5-difluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the use of zinc bromide as a catalyst in the bromination reaction . Another method involves a Grignard exchange reaction using 3,4-difluoro bromobenzene, tetrahydrofuran, and a Grignard reagent .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes nucleophilic substitution under specific conditions. Fluorine substituents enhance the electron-withdrawing effect, activating the ring for SNAr reactions.

Key Findings :

-

Methoxylation proceeds efficiently due to the strong electron-withdrawing effect of fluorine atoms, stabilizing the Meisenheimer intermediate .

-

Amination requires copper catalysis to achieve moderate yields .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Key Findings :

-

Suzuki reactions with arylboronic acids exhibit high yields due to the stability of the bromoarene-Pd complex.

-

Steric hindrance from fluorine substituents slightly reduces efficiency in Stille couplings.

Aldehyde Functional Group Reactions

The aldehyde group undergoes classical transformations, including oxidation, reduction, and condensation.

Key Findings :

-

Oxidation with KMnO₄ proceeds rapidly under mild conditions.

-

Aldoxime formation is favored due to the electron-deficient aldehyde group .

Grignard and Organometallic Reactions

The aldehyde reacts with Grignard reagents to form secondary alcohols.

Key Findings :

Electrophilic Aromatic Substitution

Despite electron-withdrawing substituents, limited electrophilic substitution occurs at activated positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 3 h | 3-Bromo-4,5-difluoro-6-nitrobenzaldehyde | 45% |

Key Findings :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Bromo-4,5-difluorobenzaldehyde serves as a key intermediate in the synthesis of several pharmaceutical compounds:

- Ticagrelor : This compound is a P2Y12 receptor antagonist used in treating acute coronary syndrome. The synthesis of Ticagrelor involves the use of this compound as a starting material due to its unique electronic properties that enhance biological activity .

Case Study: Ticagrelor Synthesis

| Step | Description |

|---|---|

| 1 | Synthesis of this compound from 3,4-difluorobromobenzene. |

| 2 | Reaction with isopropylmagnesium chloride to form the Grignard reagent. |

| 3 | Reaction with N,N-dimethylformamide to yield Ticagrelor. |

Agrochemical Applications

The compound is also utilized in the development of agrochemicals. Its unique structure allows for the design of herbicides and pesticides that exhibit enhanced efficacy against various pests while minimizing environmental impact .

Recent studies have explored the antiparasitic activity of fluorophenyl-substituted compounds derived from this compound. These derivatives have shown promising results in inhibiting parasitic infections, showcasing the compound's potential in medicinal chemistry .

| Compound Name | Activity | Yield (%) |

|---|---|---|

| Pyrimido[1,2-a]benzimidazole derivative | Antiparasitic | 95 |

| Chromene derivative | Anticancer | Not specified |

Mecanismo De Acción

The mechanism of action of 3-Bromo-4,5-difluorobenzaldehyde involves its interaction with specific molecular targets, often through electrophilic aromatic substitution reactions. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable intermediates and products in various chemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-3,5-difluorobenzaldehyde: Similar structure but different substitution pattern.

4-Bromo-2,3-difluorobenzaldehyde: Another isomer with distinct properties.

3-Bromo-4,5-difluorobenzyl alcohol: A reduced form of the aldehyde

Uniqueness

3-Bromo-4,5-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in synthetic chemistry and various industrial applications .

Actividad Biológica

3-Bromo-4,5-difluorobenzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula C7H3BrF2O, features a benzaldehyde functional group substituted with bromine and fluorine atoms, which may influence its reactivity and interaction with biological systems. The following sections provide a detailed overview of its biological activity, including relevant data tables and research findings.

The unique substitution pattern of this compound leads to distinct electronic properties that can enhance its biological activity. The presence of halogen atoms typically increases lipophilicity, potentially affecting membrane permeability and interaction with biological targets.

Biological Activity Overview

Research on this compound is limited; however, compounds with similar structures have shown promising biological activities, including:

- Antimicrobial Properties : Many halogenated aldehydes exhibit antimicrobial effects. Although specific studies on this compound are scarce, related compounds have demonstrated efficacy against various bacterial strains.

- Anticancer Potential : Some studies suggest that structurally similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of 4-arylchromene have shown robust antiproliferative activities against several human cancer cell lines . Although direct studies on this compound are lacking, its structural analogs may provide insights into its potential anticancer mechanisms.

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of various aryl derivatives found that compounds with similar substitution patterns exhibited significant antiproliferative activity against human cancer cell lines. The MTT assay revealed that certain derivatives had IC50 values in the low nanomolar range, indicating potent inhibition of cell growth .

Case Study 2: Microtubule Disruption

Research has highlighted the role of microtubule-disrupting agents in cancer therapy. Compounds structurally related to this compound have been shown to cause G2/M cell-cycle arrest and disrupt microtubule formation in cancer cells . This mechanism suggests a potential pathway through which this compound could exert anticancer effects.

Data Table: Biological Activity Comparison

Propiedades

IUPAC Name |

3-bromo-4,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSVSYGPVVEMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.